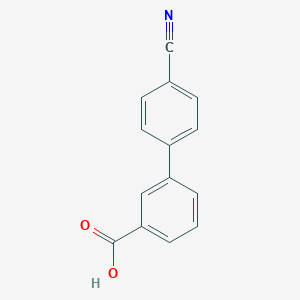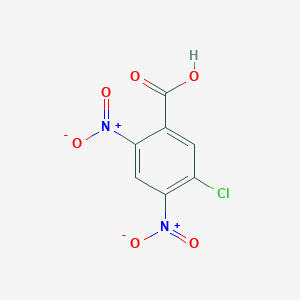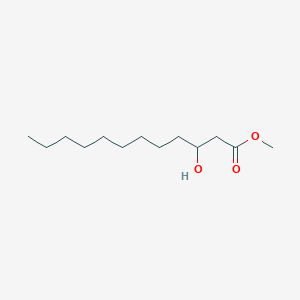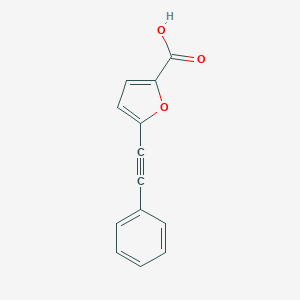
5-(Phenylethynyl)furan-2-carboxylic acid
Descripción general
Descripción
5-(Phenylethynyl)furan-2-carboxylic acid is a compound that belongs to the class of furan carboxylic acids, which are recognized for their potential as biobased building blocks in the pharmaceutical and polymer industries. These compounds have been studied for various applications, including their hypolipidemic properties and as antimycobacterial agents targeting iron acquisition in mycobacterial species .
Synthesis Analysis
The synthesis of furan carboxylic acid derivatives often involves starting from 5-hydroxymethylfurfural (HMF), which can be converted into various furan carboxylic acids. For instance, a dual-enzyme cascade system using galactose oxidase (GOase) and alcohol dehydrogenases (ADHs) has been developed for the controlled synthesis of 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from HMF . Another approach involves the transformation of furoic acid, derived from furfural, into 2,5-furandicarboxylic acid through a series of reactions including bromination, esterification, carbonylation, and hydrolysis .
Molecular Structure Analysis
The molecular and solid-state structures of furan carboxylic acid derivatives have been characterized using various techniques such as FT-IR, NMR spectroscopy, and X-ray powder diffraction (XRPD). For example, the structure of a nitro-substituted furan carboxylic acid compound was determined to be triclinic with specific cell parameters, and its molecular interactions were analyzed using density functional theory (DFT) .
Chemical Reactions Analysis
Furan carboxylic acids can undergo various chemical reactions due to their functional groups. The study of these reactions is essential for understanding their behavior in biological systems and their potential applications. For instance, the electrochemical oxidation of furan carboxylic acids and their derivatives has been investigated, revealing that these compounds are oxidizable at a carbon paste electrode in aqueous media .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids are influenced by their molecular structure. These properties are crucial for their function as pharmaceutical agents or polymer precursors. The hypolipidemic activity of certain alkyloxyarylcarboxylic acids, which are structurally related to furan carboxylic acids, has been discovered and systematically explored, indicating the importance of structure-activity relationships .
Aplicaciones Científicas De Investigación
Antimycobacterial Agents
5-Phenyl-furan-2-carboxylic acids have shown promise as a new class of antimycobacterial agents. These compounds are known to interfere with iron homeostasis, which is crucial for the growth of mycobacteria. A study focusing on a fluorinated ester derivative of this class provides insights into the structure and potential activity of these compounds against mycobacteria (Mori et al., 2022).
Biobased Building Blocks
Furan carboxylic acids, including derivatives of 5-phenyl-furan-2-carboxylic acid, are being explored as biobased building blocks in pharmaceutical and polymer industries. Their controlled synthesis from biomass derivatives like 5-hydroxymethylfurfural, facilitated by enzyme cascades, highlights their potential in sustainable production processes (Jia et al., 2019).
Biomass-Derived Intermediates
5-(Chloromethyl)furan-2-carboxylic acid, a related compound, is utilized for producing acid chloride derivatives, which are valuable intermediates in the synthesis of biofuels and polymers from biomass (Dutta, Wu, & Mascal, 2015).
Antibacterial Activity
Furan derivatives, including those related to 5-phenyl-furan-2-carboxylic acid, have been studied for their antibacterial properties. For instance, some furan compounds isolated from endophytic fungi showed potent antibacterial activity, indicating the potential of furan carboxylic acids in developing new antibacterial agents (Ma et al., 2016).
Polymer Production
Furan carboxylic acids, including derivatives of 5-phenyl-furan-2-carboxylic acid, are used in synthesizing polymers. These acids serve as alternatives to petroleum-derived chemicals in the production of polymers like polyethylene furandicarboxylate, a potential substitute for polyethylene terephthalate (Dick et al., 2017).
Catalytic Reduction Systems
Research in catalytic reduction systems for furancarboxylic acids, including derivatives of 5-phenyl-furan-2-carboxylic acid, has shown that these compounds can undergo transformations while retaining their carboxylic acid moiety. This ability enhances their utility in various industrial applications, especially in biomass conversions (Nakagawa, Yabushita, & Tomishige, 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-phenylethynyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)12-9-8-11(16-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYACYZCOUYIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371866 | |
| Record name | 5-(Phenylethynyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylethynyl)furan-2-carboxylic acid | |
CAS RN |
130423-83-5 | |
| Record name | 5-(Phenylethynyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130423-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



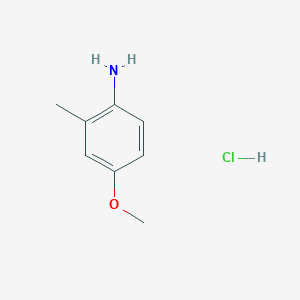
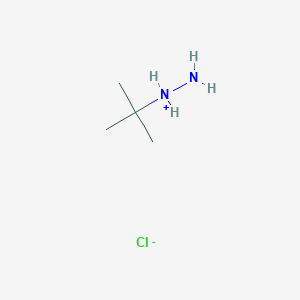
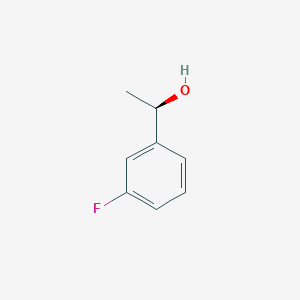
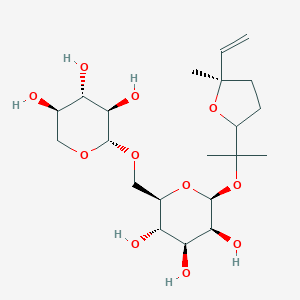
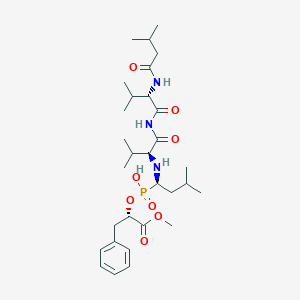
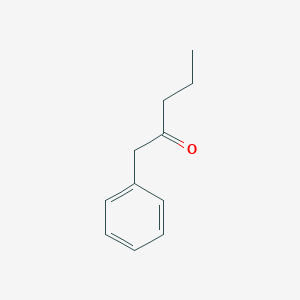
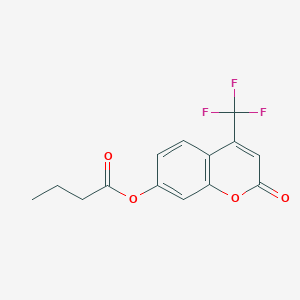
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
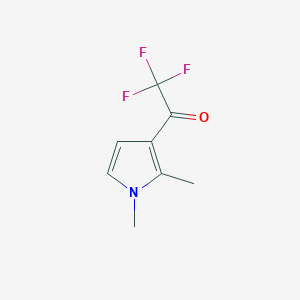
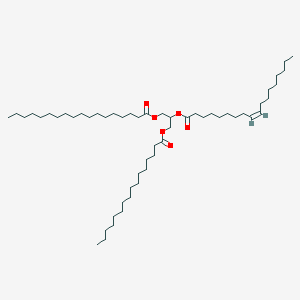
![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
